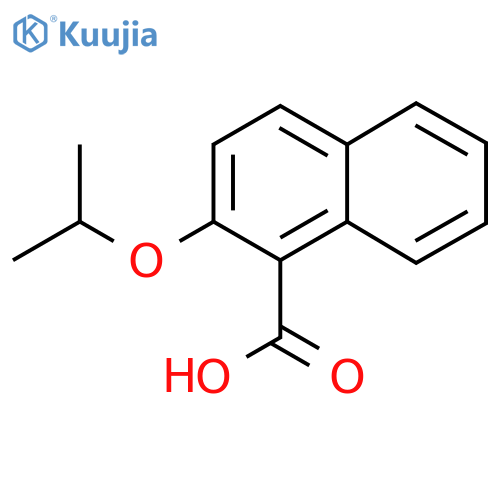Cas no 92190-51-7 (2-Isopropoxy-1-naphthoic acid)

2-Isopropoxy-1-naphthoic acid structure
商品名:2-Isopropoxy-1-naphthoic acid
2-Isopropoxy-1-naphthoic acid 化学的及び物理的性質
名前と識別子
-
- 2-isopropoxy-1-naphthoic acid
- 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
- 2-Isopropoxy-1-naphthoic acid
-
- インチ: 1S/C14H14O3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9H,1-2H3,(H,15,16)
- InChIKey: GGQJMQFURUJRGT-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C)C1=CC=C2C=CC=CC2=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 230.094294304g/mol
- どういたいしつりょう: 230.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Isopropoxy-1-naphthoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266600-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 98% | 500mg |
¥3476.00 | 2024-04-25 | |
| A2B Chem LLC | BA19468-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 500mg |
$313.00 | 2024-07-18 | |
| Aaron | AR01K61K-500mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 95% | 500mg |
$354.00 | 2025-02-12 | |
| Aaron | AR01K61K-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 95% | 1g |
$471.00 | 2025-02-12 | |
| A2B Chem LLC | BA19468-5g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 5g |
$1309.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266600-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 98% | 1g |
¥4299.00 | 2024-04-25 | |
| A2B Chem LLC | BA19468-250mg |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 250mg |
$239.00 | 2024-07-18 | |
| A2B Chem LLC | BA19468-1g |
2-(Propan-2-yloxy)naphthalene-1-carboxylic acid |
92190-51-7 | 97% | 1g |
$413.00 | 2024-07-18 |
2-Isopropoxy-1-naphthoic acid 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
92190-51-7 (2-Isopropoxy-1-naphthoic acid) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
